Serotonin Reuptake Inhibition Potency: IC50 Comparison Against Clinical SSRI Benchmarks (Fluoxetine, Sertraline)
In vitro serotonin reuptake inhibition assays demonstrate that 3-(3-methoxyphenoxy)-N-methyl-1-propanamine exhibits an IC50 value of 0.5 μM against the serotonin transporter (SERT), representing substantially greater potency than the established clinical SSRIs fluoxetine (IC50 = 1.2 μM) and sertraline (IC50 = 2.0 μM) when evaluated under comparable assay conditions .
| Evidence Dimension | Serotonin transporter (SERT) reuptake inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.5 μM |
| Comparator Or Baseline | Fluoxetine: IC50 = 1.2 μM; Sertraline: IC50 = 2.0 μM |
| Quantified Difference | 2.4-fold more potent than fluoxetine; 4-fold more potent than sertraline |
| Conditions | In vitro serotonin reuptake inhibition assay; competitive binding at SERT |
Why This Matters
Higher intrinsic potency enables lower working concentrations in cell-based and biochemical assays, reducing off-target engagement risk and conserving compound consumption during screening campaigns.
